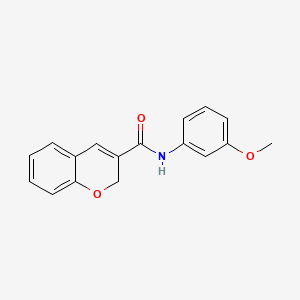

N-(3-methoxyphenyl)-2H-chromene-3-carboxamide

Description

N-(3-Methoxyphenyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a 2H-chromene backbone substituted with a 3-methoxyphenyl group at the carboxamide position. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often modulated by substituents on the chromene core and the aryl carboxamide moiety . This compound’s structural uniqueness lies in the methoxy group at the 3-position of the phenyl ring, which may enhance electronic effects and binding interactions in biological systems.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-7-4-6-14(10-15)18-17(19)13-9-12-5-2-3-8-16(12)21-11-13/h2-10H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOXCIAPACFCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3-methoxybenzaldehyde with a suitable chromene derivative under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, followed by amide formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

N-(3-methoxyphenyl)-2H-chromene-3-carboxamide has been identified as a potential anticancer agent. Research indicates that compounds in the chromene family exhibit antiproliferative effects against various cancer cell lines. Specifically, they have shown efficacy in inhibiting cell cycle progression and inducing apoptosis in cancer cells through their interaction with cyclin-dependent kinases (CDKs) .

1.2 Enzyme Inhibition

This compound also acts as an inhibitor of specific enzymes such as monoamine oxidases (MAOs). Studies have demonstrated that derivatives of coumarin-3-acyl can selectively inhibit MAOs, which are crucial in the metabolism of neurotransmitters. This inhibition may lead to increased levels of serotonin and dopamine, suggesting potential applications in treating mood disorders .

1.3 Antiinflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. Related compounds have shown promise in reducing inflammation and pain associated with conditions like arthritis . The mechanism involves the modulation of inflammatory pathways, potentially providing therapeutic benefits for chronic inflammatory diseases.

Synthesis Overview Table

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Ugi Reaction | 3-Methoxyphenyl isocyanide | 93 |

| 2 | Cyclization | Chromone derivatives | 90 |

| 3 | Purification | Recrystallization | - |

Therapeutic Applications

The therapeutic implications of this compound are broad due to its diverse biological activities:

- Cancer Treatment: Its role as a CDK inhibitor positions it as a candidate for treating various cancers, including breast and prostate cancer.

- Neurological Disorders: By inhibiting MAOs, it could help manage conditions like depression and anxiety.

- Anti-inflammatory Treatments: Its ability to modulate inflammation suggests applications in treating autoimmune diseases.

Case Studies

4.1 Case Study on Anticancer Activity

A study evaluating the anticancer effects of this compound found that it significantly reduced cell viability in breast cancer cell lines compared to controls. The mechanism was linked to apoptosis induction via CDK inhibition.

4.2 Case Study on MAO Inhibition

Another investigation focused on the MAO inhibitory activity of this compound and its derivatives. The results indicated that certain structural modifications enhanced potency, leading to a promising profile for further drug development aimed at mood disorders.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Chromene carboxamides exhibit significant structural diversity, with variations in:

- Chromene backbone : 2H-chromene vs. benzo[f]chromene.

- Functional groups: Oxo (C=O), imino (C=N), or hydroxyl (OH) at the 2-position.

- Carboxamide substituents : Methoxy, chloro, trifluoromethyl, or alkyl groups on the aryl ring.

Table 1: Key Structural Analogs and Substitutions

Physicochemical Properties

- Melting Points : Range from 124–279°C, influenced by hydrogen bonding (e.g., sulfamoyl groups increase mp) .

- Spectral Data :

Key Differences and Trends

Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) enhances solubility but may reduce metabolic stability, whereas CF3 (electron-withdrawing) improves target affinity .

Chromene Oxidation State: 2-Oxo derivatives (e.g., 2-oxo-2H-chromene) exhibit higher polarity and bioavailability compared to 2-imino analogs .

Aryl Substituent Position : 3-Methoxy on the phenyl ring (target compound) vs. 4-sulfamoyl () alters steric and electronic interactions with biological targets.

Biological Activity

N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a chromene core, characterized by a bicyclic structure that contributes to its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The mechanism of action of this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors through various interactions, including hydrogen bonding and π-π stacking. These interactions may modulate the activity of target molecules, leading to observed biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties for this compound. In vitro evaluations demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains were assessed, showing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its ability to inhibit the growth of cancer cells was evaluated using various cell lines, including breast and prostate cancer models. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating moderate potency against cancer cells .

Case Studies

-

Study on Antimicrobial Efficacy :

A study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like ciprofloxacin, reducing their MICs significantly . -

Anticancer Evaluation :

Another study focusing on its anticancer properties revealed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity, warranting further investigation into its use as an adjunct therapy in cancer treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chromene derivatives:

| Compound | Activity | IC50/MIC Values |

|---|---|---|

| N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | Antimicrobial | MIC = 0.30 µg/mL |

| N-(2-hydroxyphenyl)-2H-chromene-3-carboxamide | Anticancer | IC50 = 15 µM |

| N-(benzyl)-2H-chromene-3-carboxamide | Antioxidant | IC50 = 20 µM |

This table illustrates that while similar compounds exhibit biological activities, the specific substituents on the chromene core significantly influence their potency and spectrum of action.

Q & A

Q. What are the common synthetic routes for N-(3-methoxyphenyl)-2H-chromene-3-carboxamide?

The compound is typically synthesized via coupling reactions between substituted chromene-3-carboxylic acids and 3-methoxyaniline derivatives. Key steps include:

- Deprotonation : Use of bases like potassium carbonate to activate the carboxylic acid moiety .

- Solvent Optimization : Reactions are often conducted in polar aprotic solvents (e.g., DMF or acetone) under reflux .

- Purification : Flash column chromatography or recrystallization from acetone/hexane mixtures yields high-purity crystals .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : and NMR confirm structural integrity, with methoxy protons resonating at ~3.8 ppm and aromatic protons between 6.5–8.0 ppm .

- X-ray Diffraction : Single-crystal analysis reveals triclinic crystal systems (space group ) with unit cell parameters , critical for validating molecular geometry .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility is enhanced using DMSO as a stock solvent, followed by dilution in aqueous buffers containing <1% Tween-80. Recrystallization from acetone improves purity for biological testing .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses?

Yield optimization involves:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings, achieving >90% yield in biphenyl derivatives .

- Reaction Monitoring : TLC or HPLC to track intermediates and adjust reaction times (e.g., 3–6 hours for alkylation steps) .

- Temperature Control : Reflux conditions (60–80°C) balance reactivity and side-product suppression .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

Contradictions arise from solvent inclusion or polymorphism. Methodological solutions include:

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

SAR strategies involve:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the chromene 6-position to modulate bioactivity .

- Pharmacophore Mapping : Aligning analogs (e.g., N-(3-methoxyphenyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide) to identify critical hydrogen-bonding motifs .

Q. How to investigate the compound’s mechanism in neurogenesis or neurodegenerative models?

- In Vitro Models : Rat neural stem cells (NSCs) treated with derivatives (e.g., 10 µM) to assess proliferation via BrdU assays .

- Target Engagement : Radiolabeled analogs (e.g., -methoxy derivatives) for autoradiography to map TRPV1 receptor binding .

Q. What methodologies assess stability under physiological conditions?

- Forced Degradation Studies : Exposure to pH 1–13 buffers at 37°C for 24 hours, analyzed via HPLC for degradation products .

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation rates under ICH Q1B guidelines .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across cell lines?

Q. Why do crystallographic data sometimes conflict with computational predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.